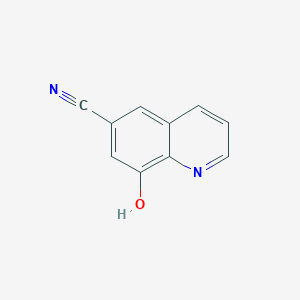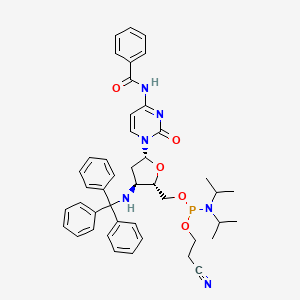
(3R,4R)-4-Ethoxy-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-Ethoxy-3-methylpiperidine is a chiral piperidine derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Ethoxy-3-methylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. For example, the reduction of a 4-ethoxy-3-methylpiperidinone can be achieved using a chiral borane complex, resulting in the formation of this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of readily available and cost-effective starting materials can reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-Ethoxy-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or introduce additional functional groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(3R,4R)-4-Ethoxy-3-methylpiperidine has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for the synthesis of chiral molecules and complex natural products.
Biological Studies: It can be used as a probe to study the interaction of chiral molecules with biological targets, providing insights into stereochemistry-dependent biological processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-Ethoxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. For example, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-Methylpiperidine: Lacks the ethoxy group, which can influence its reactivity and biological activity.
(3R,4R)-4-Ethoxy-3-hydroxypiperidine:
Uniqueness
(3R,4R)-4-Ethoxy-3-methylpiperidine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(3R,4R)-4-ethoxy-3-methylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
XXSOISDKFTYTJR-HTQZYQBOSA-N |
SMILES isomérique |
CCO[C@@H]1CCNC[C@H]1C |
SMILES canonique |
CCOC1CCNCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)



![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)
